Product packaging for Dohevanil(Cat. No.:)

Dohevanil

Cat. No.: B1241286
M. Wt: 463.7 g/mol
InChI Key: IFFDMDPMYLRJPN-JDPCYWKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dohevanil is a synthetic, non-natural compound identified as a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel . TRPV1 is a non-selective cation channel expressed in peripheral and central neurons, which functions as a critical integrator of various painful stimuli, including heat, acidosis, and endogenous lipids. As a TRPV1 agonist, this compound is a valuable research tool for investigating the pathophysiology of neuropathic pain, inflammation, and other neurological disorders. Its mechanism of action involves binding to the TRPV1 receptor, leading to channel activation and cation influx, which can be utilized in vitro to study neuronal excitation and signaling pathways, or in vivo to model pain conditions. Research with this compound contributes to a deeper understanding of nociception and the development of novel analgesic therapeutics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H41NO3 B1241286 Dohevanil

Properties

Molecular Formula

C30H41NO3

Molecular Weight

463.7 g/mol

IUPAC Name

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]docosa-4,7,10,13,16,19-hexaenamide

InChI

InChI=1S/C30H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30(33)31-26-27-23-24-28(32)29(25-27)34-2/h4-5,7-8,10-11,13-14,16-17,19-20,23-25,32H,3,6,9,12,15,18,21-22,26H2,1-2H3,(H,31,33)/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19-

InChI Key

IFFDMDPMYLRJPN-JDPCYWKWSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCC1=CC(=C(C=C1)O)OC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC1=CC(=C(C=C1)O)OC

Synonyms

dohevanil

Origin of Product

United States

Advanced Synthetic Methodologies and Chemo Diversification of Dohevanil

Strategies for De Novo Synthesis of Dohevanil

The de novo synthesis of this compound primarily focuses on the formation of the amide bond between the carboxyl group of docosahexaenoic acid and the amino group of vanillylamine (B75263). Various chemical and enzymatic approaches have been developed for the synthesis of N-AVAMs, which are applicable to the synthesis of this compound.

Identification and Optimization of Key Precursors, notably docosahexaenoic acid (DHA)

The key precursors for this compound synthesis are docosahexaenoic acid (DHA) and vanillylamine. DHA is a long-chain omega-3 polyunsaturated fatty acid (PUFA) characterized by its 22-carbon chain and six double bonds. DHA can be sourced from natural origins, such as fish oils and algae, or produced through fermentation or chemical synthesis. Optimization of DHA utilization in this compound synthesis involves ensuring its purity and reactivity, particularly considering the presence of multiple double bonds which can be susceptible to degradation or side reactions during synthesis. Vanillylamine can be synthesized through various routes, often starting from vanillin (B372448). One method involves the oximation of vanillin followed by reduction of the resulting vanillin oxime to vanillylamine. nih.govsci-hub.se Optimization of vanillylamine synthesis focuses on achieving high yields and purity to minimize side products in the subsequent amidation step.

Elucidation of Reaction Mechanisms and Pathway Optimization in Vanillylamide Synthesis

The core reaction in vanillylamide synthesis is the formation of an amide bond between a carboxylic acid (like DHA) and an amine (vanillylamine). This typically involves the activation of the carboxylic acid or the use of coupling agents to facilitate the reaction with the amine.

Chemical synthesis often employs activating agents such as acyl chlorides or carbodiimides (e.g., EDCI) in the presence of co-catalysts like HOBT. nih.gov The reaction proceeds via a nucleophilic attack of the vanillylamine nitrogen on the activated carboxyl group of the fatty acid, followed by elimination of the activating group.

Enzymatic synthesis offers an alternative approach, often utilizing lipases to catalyze the amidation reaction. nih.gov Lipases can catalyze the formation of amide bonds through a mechanism that involves the initial esterification of the fatty acid with an alcohol (or water), followed by aminolysis where the vanillylamine attacks the ester intermediate. nih.gov Enzymatic methods can offer advantages such as chemoselectivity, allowing the reaction to occur specifically at the amino group of vanillylamine without affecting other functional groups, and potentially milder reaction conditions. nih.gov

Pathway optimization in both chemical and enzymatic synthesis involves selecting appropriate solvents, reaction temperatures, reactant ratios, and reaction times to maximize yield and purity of this compound while minimizing side reactions, such as O-acylation on the phenolic hydroxyl group of vanillylamine.

Role of Catalysis and Process Intensification in this compound Synthesis

Catalysis plays a critical role in enhancing the efficiency of this compound synthesis. In chemical synthesis, catalysts and coupling agents like EDCI and HOBT are used to activate the carboxylic acid, lowering the activation energy for amide bond formation. nih.gov Acid chlorides, formed by reacting fatty acids with chlorinating agents like thionyl chloride, are highly reactive intermediates that readily react with amines to form amides. nih.gov However, the use of such reagents can generate hazardous byproducts. nih.gov

Enzymatic catalysis, particularly using lipases such as Thermomyces lanuginosus lipase (B570770) (TLIM) or lipase B from Candida antarctica (CALB), has proven effective for N-AVAM synthesis, including those with long, unsaturated fatty acids like DHA. nih.gov These biocatalysts can promote the reaction under milder conditions and exhibit chemoselectivity. nih.gov Acyltransferases have also shown promise for the selective N-acylation of amines.

Process intensification in this compound synthesis can involve techniques aimed at improving reaction efficiency, reducing reaction times, and facilitating separation. Flow synthesis, for instance, has been explored for the continuous production of capsaicinoid analogues, offering potential benefits in terms of reaction control and throughput compared to batch processes. nih.gov Optimization of solvent systems, including biphasic systems, can also enhance reaction rates and product isolation.

Regio- and Stereoselective Synthesis of this compound and its Isomers

Regioselectivity is a key consideration in vanillylamide synthesis, particularly ensuring that the acylation occurs preferentially at the amino group of vanillylamine rather than the phenolic hydroxyl group. Enzymatic methods often exhibit high chemoselectivity for N-acylation over O-acylation. nih.gov Chemical methods may require careful control of reaction conditions, such as the use of bases and solvent systems, to favor N-acylation.

This compound, derived from DHA, contains multiple double bonds in its acyl chain, each with a specific cis or trans configuration. Naturally occurring DHA is primarily in the all-cis configuration. The synthesis of this compound using natural DHA as a precursor would yield the product with the corresponding cis double bond geometry. While the DHA precursor itself can have defined stereochemistry regarding its double bonds, the amide bond formation itself does not introduce a new chiral center in this compound. However, if vanillylamine derivatives with chiral centers were used, or if modifications were made to the DHA chain introducing chirality, then stereoselective synthesis would become a significant factor. Research on other N-AVAMs and related vanilloids has explored the impact of stereochemistry on biological activity, particularly concerning interactions with receptors like TRPV1.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives involve structural modifications to the vanillylamine moiety, the DHA acyl chain, or both, to explore variations in biological activity, stability, or other properties. This chemo-diversification is a common strategy in medicinal chemistry and chemical biology to identify compounds with improved characteristics.

Principles of Structural Modification for Functional Diversification of N-acyl vanillylamides (N-AVAMs)

Structural modification of N-AVAMs follows several principles aimed at functional diversification. These include:

Modification of the Acyl Chain: Altering the length, degree of unsaturation, position of double bonds, or introduction of functional groups along the fatty acid chain significantly impacts the properties of the resulting N-AVAM. For instance, variations in chain length and unsaturation in N-AVAMs are known to influence their pungency and interaction with receptors like TRPV1. This compound itself represents an N-AVAM with a long, highly unsaturated acyl chain derived from DHA.

Modification of the Vanillylamine Moiety: Alterations to the vanillyl group, such as modifications to the hydroxyl or methoxy (B1213986) substituents, or changes to the linker between the aromatic ring and the amide nitrogen, can also affect activity and properties.

Introduction of Polar or Steric Groups: Incorporating polar groups, such as hydroxyl or amine functions, or introducing steric bulk can modify solubility, metabolic stability, and receptor binding affinity.

Creation of Hybrid Molecules: Combining features of N-AVAMs with other pharmacophores can lead to hybrid molecules with novel activities.

Exploration of Divergent and Convergent Synthetic Routes to this compound Scaffold Analogues

The synthesis of this compound and its analogues involves the formation of an amide bond between the vanillylamine moiety and a fatty acid or derivative. This process can be conceptualized through both convergent and divergent synthetic strategies.

A convergent approach involves the synthesis of the two key molecular fragments, vanillylamine and the desired fatty acid (in the case of this compound, DHA), followed by their coupling to form the final amide product. This strategy is commonly employed, allowing for the independent synthesis and purification of the precursor molecules before the final coupling step. Chemical synthesis routes often utilize coupling agents to facilitate the amide bond formation between vanillylamine and the fatty acid. For instance, the reaction of vanillylamine with DHA can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent like chloroform (B151607). nih.gov This method involves the activation of the carboxyl group of the fatty acid, which is then susceptible to nucleophilic attack by the amino group of vanillylamine.

Divergent synthesis, in the context of this compound analogues, can be viewed from the perspective of the vanillylamine scaffold. Starting from vanillylamine, a library of analogues can be synthesized by coupling it with different fatty acids or modified fatty acid chains. This allows for the exploration of how variations in the acyl chain influence the compound's properties and biological activities. Research has explored the synthesis of various N-acyl vanillylamides using different fatty acids, including oleic acid (yielding olvanil), linoleic acid (yielding livanil), and punicic acid (yielding punivanil), in addition to DHA (yielding this compound). This diversification from the vanillylamine core by varying the acyl component exemplifies a divergent synthetic strategy aimed at generating a range of capsaicin (B1668287) analogues with modified characteristics.

Chemical synthesis procedures typically involve dissolving vanillylamine hydrochloride in water, followed by deprotonation to obtain free vanillylamine. nih.gov This is then reacted with the fatty acid in the presence of coupling agents. The reaction mixture is often stirred for extended periods, followed by workup and purification steps, such as filtration to remove byproducts (e.g., dicyclohexylurea from DCC coupling) and chromatography. nih.gov

Green Chemistry Approaches in this compound Synthesis

Enzymatic synthesis offers a promising green chemistry approach for the production of this compound and its analogues. Compared to traditional chemical methods that often require harsh conditions, toxic reagents, and organic solvents, enzymatic synthesis can be carried out under milder conditions, reducing energy consumption and environmental impact. nih.gov

Lipases are particularly effective biocatalysts for the formation of amide bonds through transacylation reactions or direct esterification/amidation. Immobilized lipases, such as Candida antarctica lipase B (CALB), often commercially available as Novozym 435, have been successfully employed for the synthesis of N-acyl vanillylamides. nih.gov This enzymatic approach typically involves reacting vanillylamine (or its salt with a base to liberate the free amine) with a fatty acid ester (e.g., methyl ester) or the free fatty acid in an organic solvent or solvent-free system. nih.gov

Studies have investigated the efficiency of different lipase preparations and reaction conditions for the synthesis of this compound and other capsaicin analogues. For instance, enzymatic synthesis using immobilized CALB has shown varying conversion rates depending on the fatty acid used and reaction time.

Table 1 presents representative conversion data for the enzymatic synthesis of this compound and other capsaicin analogues using CALB.

AnalogueAcyl DonorEnzymeReaction Time (h)Conversion (%)
This compoundDocosahexaenoic Acid (DHA)CALB-CLEAs728.3
This compoundDocosahexaenoic Acid (DHA)Commercial CALB7224.2
LivanilLinoleic AcidCALB-CLEAs7269.7
Olvanil (B1677277)Oleic AcidCALB-1507258.3
PunivanilPunicic AcidCALB-CLEAs4830.3
PunivanilPunicic AcidCALB-1504873

Note: CALB-CLEAs refers to Candida antarctica lipase B immobilized as cross-linked enzyme aggregates. CALB-150 refers to commercial CALB immobilized on acrylic resin (similar to Novozym 435).

Molecular Interactions and Mechanistic Elucidation of Dohevanil

Assessment of Dohevanil Binding Affinities and Kinetic Parameters with Biomolecular Targets

This compound's biological effects are mediated through its interactions with various biomolecular targets. Research has focused on characterizing its binding affinities and the kinetics of these interactions, particularly with ion channels and enzymes.

Characterization of Receptor-Ligand Interactions, especially with transient receptor potential vanilloid 1 (TRPV1) receptor and other targets

This compound, as a capsaicin (B1668287) analog, interacts with the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel involved in the detection of noxious stimuli nih.govresearchgate.netctdbase.orgmdpi.comfrontiersin.org. Docking studies suggest that the vanillyl group of this compound interacts with specific residues in the TRPV1 receptor, namely Tyr511 and Ser512. The polyunsaturated acyl chain derived from DHA is thought to play a role in stabilizing the open state of the receptor through hydrophobic interactions . While capsaicin is a potent agonist of TRPV1, the longer and highly unsaturated fatty acyl chain of this compound contributes to its distinct pharmacological profile and potentially different interaction kinetics compared to capsaicin nih.govnih.gov.

TRPV1 can be activated by various stimuli, including heat, low pH, and vanilloid compounds like capsaicin, arvanil, and olvanil (B1677277) researchgate.netmdpi.comfrontiersin.org. The interaction of ligands with TRPV1 involves factors such as lipophilicity and the ability to penetrate the cell membrane researchgate.net. Studies on other capsaicin analogs have shown varying affinities for the human TRPV1 receptor nih.govmdpi.com. While the precise binding affinity (e.g., Ki or Kd values) and detailed kinetic parameters (e.g., association and dissociation rates) of this compound specifically with TRPV1 were not extensively detailed in the search results, its structural features suggest a strong interaction influenced by both the vanillyl head group and the lipophilic DHA tail researchgate.net.

Beyond TRPV1, this compound's biological activities, such as inducing apoptosis in various cancer cell lines, suggest potential interactions with other cellular targets and pathways nih.govnih.govresearchgate.netaacrjournals.orgresearchgate.netsciencepublishinggroup.com. The anti-cancer activity of capsaicinoids, including analogs like this compound, is believed to involve interactions with key signaling molecules in cytoplasmic, mitochondrial, and metabolic survival pathways nih.govnih.gov. These pathways can include the modulation of intracellular calcium levels, activation of calpain proteases, generation of reactive oxygen species, and inhibition of transcription factors nih.govnih.gov.

Analysis of Enzyme-Substrate Modulations and Associated Biological Pathways

This compound's structure, incorporating a fatty acyl chain, suggests potential interactions with enzymes involved in lipid metabolism or signaling pathways modulated by fatty acid amides. While direct evidence of this compound acting as a substrate or modulator of specific enzymes was not extensively detailed, its synthesis can be catalyzed by lipases, indicating a potential interaction with this class of enzymes mdpi.com. Lipases, such as those from Candida antarctica, can catalyze the acyl transfer from fatty acid esters to vanillyl amine to synthesize this compound mdpi.com. This enzymatic synthesis approach highlights the interaction of this compound precursors with lipase (B570770) enzymes.

Furthermore, this compound's effects on cellular processes like apoptosis and inflammation imply its involvement in or modulation of associated biological pathways nih.govnih.govresearchgate.netaacrjournals.orgresearchgate.net. For instance, this compound has been shown to induce apoptosis via a caspase-dependent pathway nih.gov. Studies on capsaicin and its analogs have implicated pathways such as the MAPK pathway, the AMPK pathway, and the modulation of inflammatory cytokines like MCP-1 and CCL20 nih.govresearchgate.nettandfonline.comjcpjournal.orgnih.gov. While these findings are often related to capsaicin or other analogs, they provide a framework for understanding the potential biological pathways modulated by this compound.

Interactions with Nucleic Acids and Lipids at the Molecular Level

This compound's lipophilic character, attributed to its long polyunsaturated DHA-derived chain, strongly influences its interactions with lipid bilayers researchgate.net. Molecular dynamics simulations suggest that the DHA-derived chain of this compound can adopt U-shaped conformations, which facilitates its insertion into lipid bilayers . This interaction with lipids is crucial for its membrane permeability and potential intracellular bioactivity . The high lipid solubility of this compound is predicted by its LogP calculation of 8.2 .

Interactions with nucleic acids (DNA and RNA) at the molecular level are fundamental to various biological processes numberanalytics.comrefeyn.com. Ligand binding to nucleic acids can influence their structure and function numberanalytics.com. While the search results did not provide specific details on direct binding interactions between this compound and nucleic acids, its lipophilic nature and potential to reach intracellular compartments could allow for such interactions. However, further research would be needed to elucidate any specific binding affinities, structural changes induced in nucleic acids, or functional consequences of this compound-nucleic acid interactions. The assessment of nucleic acid interactions with small molecules is an active area of research, with methods like mass photometry being used to study such complexes refeyn.combiorxiv.org.

Subcellular Localization and Spatiotemporal Dynamics of this compound

The subcellular localization and dynamic movement of this compound within cells are influenced by its molecular properties, particularly its lipophilicity.

Intracellular Distribution Profiling within Model Systems

This compound's high lipid solubility (LogP of 8.2) is consistent with intracellular bioactivity . This suggests that this compound can readily cross cell membranes and distribute within the intracellular environment. While specific detailed intracellular distribution profiling data (e.g., concentration in different organelles over time) for this compound was not found, its ability to induce apoptosis, which involves mitochondrial pathways, implies that it reaches and interacts with intracellular components nih.govnih.govsciencepublishinggroup.comnih.gov. Studies on capsaicin, a related vanilloid, have indicated its influence on mitochondrial membrane potential nih.govsciencepublishinggroup.comnih.gov. The lipophilic nature of this compound would facilitate its partitioning into cellular membranes, including those of organelles.

Membrane Permeation and Translocation Mechanisms

This compound's predicted high lipid solubility (LogP 8.2) indicates significant membrane permeability . The ability of a compound to permeate cell membranes is crucial for its intracellular targets and effects. The translocation of this compound across the plasma membrane likely occurs through passive diffusion driven by its lipophilicity. Once inside the cell, its interaction with intracellular membranes and organelles would be governed by similar partitioning principles. The conformational flexibility of its DHA-derived chain, allowing for U-shaped conformations, may further facilitate its insertion into and movement within lipid bilayers . While specific translocation mechanisms beyond passive diffusion were not detailed, the compound's structure and lipophilicity are key determinants of its ability to cross biological membranes and exert intracellular effects.

Molecular Signaling Pathway Modulation by this compound

The biological activities of this compound are mediated through its influence on various cellular signaling cascades. Research has begun to identify key pathways affected by this compound, particularly those involved in cellular stress responses and immune modulation.

Identification of Upstream and Downstream Effectors, including p38 MAPK activation and modulation of immune responses

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical component of cellular responses to a variety of stimuli, including stress and inflammatory signals frontiersin.org. This pathway plays a significant role in regulating gene transcription and modulating immune responses frontiersin.orgnih.gov. Activation of p38 MAPK leads to the phosphorylation of downstream kinases, such as MK2, MK3, MSK1, and MSK2, which are involved in inflammatory processes and feedback mechanisms nih.govopenrheumatologyjournal.com. Furthermore, p38 MAPK can activate transcription factors like ATF2 and p53, impacting cell growth control, the induction of apoptosis, and the modulation of the immune system mdpi.com. Specific isoforms, p38γ and p38δ, have been shown to modulate innate immune responses by regulating the activation of the transcription factor MEF2D in macrophages elifesciences.org. This compound's reported anti-inflammatory properties are attributed to its capacity to modulate immune responses . While the precise upstream effectors leading to potential p38 MAPK activation by this compound are not explicitly detailed in the available information, the compound's influence on immune responses aligns with the known functions of the p38 MAPK pathway in this context.

Elucidation of this compound's Molecular Mechanism of Action in In Vitro Systems

Investigating the molecular mechanism of action of this compound in in vitro systems involves identifying its direct targets and analyzing the subsequent cellular events and responses.

Target Identification and Validation through Biochemical and Biophysical Methods

Target identification aims to pinpoint the specific molecular entity, such as a protein, with which a compound interacts danaher.comresearchgate.netnuvisan.com. Target validation subsequently confirms the involvement of this target in the relevant biological process and assesses the potential therapeutic benefits of modulating it danaher.comresearchgate.netsygnaturediscovery.com. Biochemical and biophysical methods are commonly employed in these studies danaher.comresearchgate.net. Docking studies conducted for this compound suggest that its vanillyl group interacts with specific residues (Tyr511 and Ser512) of the TRPV1 receptor, while the acyl chain contributes to stabilizing the open state of the receptor through hydrophobic interactions . Molecular dynamics simulations have revealed that the polyunsaturated acyl chain of this compound adopts multiple low-energy conformations due to its rotational flexibility, which facilitates its insertion into lipid bilayers . The vanillin (B372448) ring linked to the carbonyl amide bond has also been proposed as an important structural motif potentially involved in interactions with TRPV1 researchgate.net.

Analysis of Downstream Molecular Events and Cellular Responses, such as apoptosis induction and externalization of phosphatidylserine (B164497)

Studies in various cancer cell lines have demonstrated that this compound can induce apoptosis aacrjournals.orgresearchgate.netresearchgate.net. Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine to the outer leaflet of the plasma membrane researchgate.netmerckmillipore.com. Phosphatidylserine externalization is considered an early marker of apoptosis and can be detected using techniques such as Annexin V staining researchgate.netmerckmillipore.comthermofisher.com. Research indicates that this compound promotes the externalization of phosphatidylserine researchgate.net. For instance, in melanoma cells, this compound was sufficient to induce apoptosis at concentrations as low as 50 µM . Comparative studies have shown that this compound is more potent than capsaicin in inducing apoptosis in MCF-7 breast cancer cells . The induction of apoptosis by this compound has also been observed in glioblastoma cell lines, specifically U-87 and U-138 cells researchgate.net.

Table 1: Apoptosis Induction by this compound in Cancer Cell Lines

Cell LineEffect on ViabilityApoptosis InductionPhosphatidylserine ExternalizationKey FindingSource
Melanoma CellsSuppressed growthYesNot explicitly mentionedInduces apoptosis at ≥ 50 µM, more potent than capsaicin
MCF-7 (Breast Cancer)Inhibited proliferationYesNot explicitly mentionedMore potent than capsaicin in promoting apoptosis
Glioblastoma (U-87, U-138)Significantly affectedYesPromotedCytotoxic effect, promotes PS externalization researchgate.net

Structure-Activity Relationship (SAR) Studies for Molecular Functionality of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a compound's chemical structure influence its biological activity gardp.org. These studies are crucial for designing molecules with enhanced desired properties. The structure of capsaicin, a related compound, is often divided into three regions: Region A (the aromatic ring), Region B (the amide group), and Region C (the hydrophobic side chain) aacrjournals.orgresearchgate.netaacrjournals.orgresearchgate.net. SAR studies on capsaicin analogs have shown that incorporating long-chain unsaturated fatty acyl groups in Region C can yield compounds that are non-pungent while retaining or improving biological activity aacrjournals.orgresearchgate.net. This compound, which features a docosahexaenoic acid (DHA)-derived acyl chain in Region C, is a non-pungent analog of capsaicin aacrjournals.orgresearchgate.net. Studies have demonstrated that this compound exhibits greater pro-apoptotic activity compared to capsaicin in human ovarian carcinoma cells aacrjournals.orgresearchgate.net. The longer and highly unsaturated fatty acyl chain in this compound is believed to contribute to its enhanced bioactivity and efficacy in inhibiting cell proliferation and inducing cell death . Further SAR investigations have utilized this compound and another analog, Arvanil, as templates to explore the impact of modifications in Region B on activity aacrjournals.orgresearchgate.net.

Table 2: Comparison of this compound and Capsaicin Activity

CompoundPungencyPro-apoptotic Activity (Ovarian Carcinoma Cells)Potency in MCF-7 Apoptosis InductionBioactivity Enhancement Factor (vs. Capsaicin)Source
CapsaicinPungentBaselineBaseline1x aacrjournals.orgresearchgate.net
This compoundNon-pungentGreaterMore potentEnhanced (due to acyl chain) aacrjournals.orgresearchgate.net

Correlating Structural Motifs with Specific Molecular Interactions and Bioactivity

The molecular structure of this compound comprises two key regions: the vanillyl group and the docosahexaenoyl (DHA) acyl chain. These structural motifs are critical in determining its interactions at the molecular level and its resulting biological activities. The vanillyl group is a common feature in capsaicinoids and is known to interact with the transient receptor potential vanilloid member 1 (TRPV1) receptor, although the role of TRPV1 in the anticancer activity of capsaicin analogs like this compound is debated, with some studies suggesting TRPV1 independence for their effects researchgate.netaacrjournals.org.

The DHA-derived acyl chain, a long (C22) and highly unsaturated fatty acid residue, contributes significantly to this compound's lipophilicity and its interactions with lipid bilayers. Molecular dynamics simulations indicate that this polyunsaturated chain exhibits considerable conformational flexibility, adopting U-shaped conformations that may facilitate its insertion into lipid bilayers . This interaction with cellular membranes could play a role in its intracellular bioactivity. Docking studies suggest that while the vanillyl group may interact with specific residues like Tyr511 and Ser512 in TRPV1, the acyl chain might stabilize the receptor's open state through hydrophobic interactions .

This compound has demonstrated notable bioactivity, particularly its enhanced pro-apoptotic and growth-inhibitory effects compared to capsaicin in various cancer cell lines. Studies have shown that this compound induced a greater magnitude of apoptosis in MCF-7 human breast cancer cells than capsaicin in vitro nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netsciencepublishinggroup.com. It has also exhibited significant anti-tumor activity against melanoma cells, suppressing their growth at lower concentrations than capsaicin and effectively inducing apoptosis . Furthermore, this compound has shown cytotoxic effects on glioblastoma cells (U-87 and U-138), proving to be the most cytotoxic among tested capsaicin analogs in these cell lines researchgate.net. Recent research also indicates that this compound displays robust growth-inhibitory activity in human ovarian carcinoma cells and does not significantly impact the growth of normal human liver and kidney cells aacrjournals.orgresearchgate.net.

The enhanced bioactivity of this compound, particularly its greater efficacy in inducing apoptosis and inhibiting cell proliferation, is attributed in part to its longer and highly unsaturated fatty acyl chain compared to capsaicin .

Below is a table summarizing some comparative efficacy data:

Cell LineBioactivity MeasuredThis compound vs. Capsaicin EfficacySource
MCF-7 (Breast Cancer)Apoptosis InductionGreater magnitude nih.govmdpi.com
Melanoma CellsGrowth Suppression, ApoptosisMore potent, effective at lower concentrations
U-87 and U-138 (Glioblastoma)CytotoxicityMost cytotoxic among tested analogs researchgate.net
Human Ovarian CarcinomaPro-apoptotic ActivityGreater aacrjournals.orgresearchgate.net

Rational Design Based on Mechanistic Insights for Enhanced Molecular Function

The rational design of this compound stems from the limitations of capsaicin as a therapeutic agent, primarily its unfavorable side effect profile, including intense abdominal pain, hyperalgesia, stomach cramps, and nausea, which limit its clinical application despite its potent analgesic and antineoplastic properties aacrjournals.orgnih.govaacrjournals.org. The objective of designing capsaicin analogs like this compound is to retain or enhance the beneficial bioactivities while eliminating or reducing these adverse sensory effects aacrjournals.orgnih.govresearchgate.netaacrjournals.org.

Structure-activity relationship (SAR) studies on capsaicin have been instrumental in this rational design process. These studies have divided the capsaicin molecule into distinct pharmacophore regions: Region A (the aromatic ring), Region B (the amide bond), and Region C (the hydrophobic side chain) researchgate.netaacrjournals.orgaacrjournals.orgresearcher.life. Mechanistic insights gained from studying capsaicin's interaction with TRPV1 and its non-TRPV1 mediated cellular effects in cancer have guided modifications to these regions.

The design of this compound specifically involved modifying Region C, the hydrophobic side chain, by incorporating a long, polyunsaturated fatty acyl group derived from DHA researchgate.netaacrjournals.orgaacrjournals.orggoogle.com. This strategic modification was based on SAR studies indicating that longer acyl chains (R ≥ C16) and/or a higher degree of unsaturation in this region could lead to non-pungent compounds with enhanced bioactivities and improved pharmacokinetic properties compared to capsaicin researchgate.netnih.govmdpi.com. The incorporation of the DHA chain (C22:6) in this compound exemplifies this approach, resulting in a compound that is reported to be non-pungent while exhibiting superior anti-cancer activity in various cell lines researchgate.netaacrjournals.orgresearchgate.net.

The mechanistic insights suggesting that the anticancer activity of certain capsaicin analogs might be independent of TRPV1 activation researchgate.net also support the rational design of compounds like this compound that aim for targeted effects beyond the classic capsaicin-TRPV1 interaction responsible for pungency. The enhanced membrane permeability predicted by its high lipophilicity (LogP of 8.2) further suggests that the design facilitates intracellular access, consistent with its observed intracellular bioactivity . Thus, the rational design of this compound is a deliberate effort to leverage specific structural modifications based on SAR and mechanistic understanding to yield a compound with enhanced therapeutic potential and a more favorable profile than the parent compound, capsaicin.

Preclinical Research Models and in Vitro Characterization of Dohevanil

Application of Dohevanil in Cellular Models and Phenotypic Screening

Cellular models are fundamental tools in preclinical research for assessing the direct impact of a compound on specific cell types. Phenotypic screening allows for the identification of compounds that induce desired cellular changes, such as inhibition of proliferation or induction of cell death.

Analysis of this compound-Induced Cellular Responses in Established Cancer Cell Lines (e.g., melanoma, MCF-7 breast cancer, glioblastoma U-87 and U-138 cells)

Research has investigated the effects of this compound on various established cancer cell lines, revealing its cytotoxic potential. Studies have shown that this compound exhibits significant anti-tumor activity against melanoma cells. In vitro studies demonstrated that this compound effectively suppresses melanoma cell growth at lower concentrations compared to capsaicin (B1668287). Specifically, concentrations as low as 50 µM of this compound were sufficient to induce apoptosis in melanoma cells, significantly reducing their viability .

In MCF-7 breast cancer cells, this compound was found to be more potent than capsaicin in promoting apoptosis researchgate.net. The compound's longer and highly unsaturated fatty acyl chain is suggested to enhance its bioactivity, leading to greater efficacy in inhibiting cell proliferation and inducing cell death . One study reported that this compound induced higher apoptosis than capsaicin against MCF-7 human breast cancer cells in vitro researchgate.netmdpi.com.

Recent studies have also highlighted the cytotoxic effects of this compound on glioblastoma cells (U-87 and U-138) researchgate.net. The compound significantly affected cell viability and promoted the externalization of phosphatidylserine (B164497), a marker of early apoptosis, indicating its potential as a therapeutic agent for aggressive brain tumors . The viability of U-87 and U-138 glioblastoma cells was significantly affected after incubation with this compound researchgate.net. Research presented at a neuroscience meeting also explored the effects of this compound on U138 and U87 glioblastoma cells in 3D cell culture nih.gov.

Comparative studies indicate that this compound's effectiveness in inducing apoptosis surpasses that of capsaicin across various cancer cell lines .

High-Throughput Screening Methodologies for this compound Effects on Cell Growth and Viability

High-throughput screening (HTS) methodologies are extensively used in preclinical research to rapidly assess the effects of a large number of compounds on biological targets or cellular phenotypes. These methods are crucial for identifying potential drug candidates and understanding their impact on fundamental cellular processes like growth and viability.

While specific detailed methodologies used exclusively for this compound screening were not extensively detailed in the search results, the application of HTS in evaluating compound effects on cell growth and viability is a standard practice in cancer research and preclinical drug discovery. Cytotoxicity assays, such as MTT or apoptosis assays, are commonly conducted across multiple cell lines to assess a compound's efficacy . Metrics such as growth inhibition and the induction of apoptosis are key indicators evaluated in such screens . HTS platforms incorporating cell-based assays are designed to be biologically relevant, sensitive, robust, and economic, enabling large-scale screens for identifying compounds that reduce cell viability. The use of multi-well plates and automated imaging and analysis systems allows for the rapid assessment of cellular responses to various concentrations of a compound.

Interactive Data Table: Effects of this compound on Cancer Cell Lines

Cell LineEffect ObservedComparison to CapsaicinKey Findings
MelanomaSuppresses growth, Induces apoptosisEffective at lower concentrations Concentrations as low as 50 µM sufficient to induce apoptosis .
MCF-7 Breast CancerGrowth inhibition, Induces apoptosisMore potent in promoting apoptosis researchgate.net. Higher apoptosis induction researchgate.netmdpi.com.Longer, highly unsaturated fatty acyl chain enhances bioactivity .
Glioblastoma (U-87)Cytotoxic effects, Affects viabilityNot explicitly stated in search resultsSignificantly affected cell viability, promoted phosphatidylserine externalization .
Glioblastoma (U-138)Cytotoxic effects, Affects viabilityNot explicitly stated in search resultsSignificantly affected cell viability, promoted phosphatidylserine externalization .

Pharmacological Profiling of this compound in Ex Vivo Tissue Preparations

Ex vivo tissue preparations involve the use of isolated tissues from organisms to study the pharmacological effects of compounds in a more complex environment than cell culture, while still allowing for controlled experimental conditions. These models can provide insights into a compound's effects on tissue function, metabolism, and drug distribution within a tissue.

Based on the conducted searches, specific research findings detailing the pharmacological profiling of this compound in ex vivo tissue preparations were not identified. While the methodology for using ex vivo tissue models in pharmacological studies is well-established and applied to various compounds and tissue types, there is no information available in the search results regarding the application of these techniques specifically to this compound to evaluate its impact on isolated tissues.

Evaluation of this compound's Impact in Non-Mammalian Organismal Systems

Non-mammalian model organisms offer valuable systems for studying the biological effects of compounds due to their genetic tractability, shorter life cycles, and lower maintenance costs nih.gov. Organisms like Caenorhabditis elegans and Drosophila melanogaster are widely used to investigate conserved cellular processes, developmental biology, aging, and the genetic basis of various conditions nih.gov.

Studies in Caenorhabditis elegans for Developmental or Lifespan Effects

Caenorhabditis elegans is a nematode widely utilized in research, particularly in studies related to aging and development, due to its short lifespan, ease of cultivation, and well-characterized genome. Its genetic conservation with humans makes it a relevant model for studying fundamental biological processes. Lifespan assays in C. elegans involve monitoring the survival of nematode populations over time to assess the impact of interventions or compounds.

Based on the conducted searches, specific research findings on the effects of this compound on Caenorhabditis elegans, including its impact on developmental processes or lifespan, were not identified. While C. elegans is a recognized model for studying lifespan and developmental effects, there is no information available in the search results detailing studies where this compound was investigated in this organism for these specific endpoints.

Investigations in Drosophila melanogaster as a Genetic Model for Cellular Processes

Drosophila melanogaster, the fruit fly, is a powerful genetic model organism that has significantly contributed to understanding fundamental biological and cellular processes conserved across species, including humans nih.gov. Its advantages include ease of manipulation, short life cycle, and a well-developed genetic toolbox nih.gov. Drosophila is used to study various aspects of cell biology, development, neurobiology, and the genetic basis of diseases, including cancer nih.gov.

Based on the conducted searches, specific research findings detailing investigations of this compound in Drosophila melanogaster as a genetic model for cellular processes were not identified. While Drosophila is a valuable model for studying cellular processes and the impact of compounds nih.gov, there is no information available in the search results describing studies where this compound was specifically investigated in this organism for its effects on cellular processes using genetic approaches.

Microbial Systems and Prokaryotic Models for Antimicrobial or Metabolic Effects

Investigation into the effects of compounds on microbial systems and prokaryotic models can reveal potential antimicrobial properties or impacts on metabolic processes. The search results did not yield specific studies detailing the effects of this compound on microbial systems or prokaryotic models. However, related vanilloids like capsaicin have been explored for their antimicrobial properties, including activity against bacteria and fungi. wikipedia.orgijcsrr.org Research in microbial systems often involves studying microbial adaptation, contaminant degradation, and the complex interactions within microbial communities. ufz.denih.govkuleuven.befrontiersin.org The absence of specific data on this compound in this context in the search results indicates that this area of research for this compound may not be widely published in the indexed literature.

Development and Application of Advanced 3D In Vitro Models and Organoids for this compound Research (e.g., chicken chorioallantoic membrane (CAM) models)

Advanced in vitro models, such as 3D cell cultures and organoids, offer more physiologically relevant systems compared to traditional 2D monolayer cultures. biocompare.comuni-hannover.decellgs.comnih.gov These models better mimic the tissue microenvironment and cellular interactions. cellgs.comnih.gov The chicken chorioallantoic membrane (CAM) model is an in ovo system used for various research purposes, including testing cytotoxicity, pharmacokinetics, and the effects of molecules on angiogenesis. nih.gov

Research has utilized CAM models to evaluate the activity of this compound. Studies investigating the growth-inhibitory activity of this compound in human ovarian cancer cells have employed both cell culture and chicken chorioallantoic membrane (CAM) models. researchgate.netaacrjournals.org These studies indicated that this compound displayed robust growth-suppressive activity in human ovarian cancer cells. researchgate.netaacrjournals.org Experiments in patient-derived organoids have also been used to verify the results obtained from MTT-based screening assays for capsaicin analogs, including those structurally related to this compound. researchgate.netaacrjournals.orgresearchgate.net

Data from Research using 3D In Vitro and CAM Models:

Model TypeApplicationKey Finding (vs. Capsaicin)Source
Human Ovarian Cancer Cells (in culture and CAM models)Growth-inhibitory activity, Pro-apoptotic activityGreater pro-apoptotic activity than capsaicin. researchgate.netaacrjournals.org researchgate.netaacrjournals.org
Patient-Derived OrganoidsVerification of growth-suppressive activityUsed to confirm results from cell-based assays. researchgate.netaacrjournals.orgresearchgate.net researchgate.netaacrjournals.orgresearchgate.net

Comparative Analysis of this compound Effects Across Diverse Biological Systems and Evolutionary Contexts, especially relative to capsaicin and other vanilloids

This compound is a synthetic analog of capsaicin, modified by the addition of a long-chain unsaturated fatty acyl group in Region C of the capsaicin molecule. researchgate.netaacrjournals.org This structural modification is significant because structure-activity relationship (SAR) studies have shown that modifications in this region can impact the biological properties of vanilloids, including pungency and bioactivity. researchgate.netaacrjournals.orgresearcher.liferesearchgate.net

Comparative studies have primarily focused on the differential effects of this compound and capsaicin, particularly in the context of cellular growth inhibition and pro-apoptotic activity. In human ovarian carcinoma cells, this compound has demonstrated greater pro-apoptotic activity compared to capsaicin. researchgate.netaacrjournals.org Furthermore, in melanoma cells, this compound effectively suppressed cell growth at lower concentrations than capsaicin, with concentrations as low as 50 µM inducing apoptosis. In MCF-7 breast cancer cells, this compound was found to be more potent than capsaicin in promoting apoptosis, suggesting that its longer and highly unsaturated fatty acyl chain enhances its bioactivity.

While both this compound and capsaicin are vanilloids and can interact with the transient receptor potential vanilloid type 1 (TRPV1) receptor, their distinct acyl chains contribute to differences in their pharmacological profiles and cellular interactions. researchinschools.orgwikipedia.org Computational modeling suggests that the polyunsaturated acyl chain of this compound adopts flexible conformations, potentially facilitating its insertion into lipid bilayers and influencing its interaction with targets like TRPV1 differently than the more rigid capsaicin. This conformational plasticity may contribute to the unique pharmacological profile observed for this compound compared to capsaicin.

Comparative Cellular Effects of this compound and Capsaicin:

Cell LineMeasured EffectThis compound vs. Capsaicin FindingSource
Human Ovarian CarcinomaPro-apoptotic activityGreater pro-apoptotic activity. researchgate.netaacrjournals.org researchgate.netaacrjournals.org
Melanoma CellsGrowth suppressionMore effective at lower concentrations (e.g., 50 µM).
MCF-7 Breast Cancer CellsApoptosis promotionMore potent, attributed to acyl chain structure.

Other vanilloids, such as nordihydrocapsaicin (B196126) and olvanil (B1677277), also exhibit varying potencies and effects, highlighting the importance of structural differences within this class of compounds on their biological activities and interactions with receptors like TRPV1. wikipedia.orgwikipedia.orgcore.ac.uk

Advanced Analytical and Spectroscopic Methodologies for Dohevanil Characterization

Chromatographic Separation and Purification Techniques for Dohevanil

The separation and purification of this compound from reaction mixtures and biological matrices would be a critical step for its characterization and further study. High-performance liquid chromatography (HPLC), Ultra-HPLC (UPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are powerful techniques that would be applied for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UPLC)

HPLC and UPLC are cornerstone techniques for the analysis of non-volatile and thermally labile compounds like this compound. These methods offer high resolution and sensitivity for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of capsaicinoids. mdpi.com For this compound, a reversed-phase HPLC method would likely be developed. A typical system would employ a C18 column and a mobile phase consisting of a mixture of an aqueous component (e.g., water with a small percentage of formic acid or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govresearchgate.net Detection is commonly achieved using a UV detector, typically in the range of 220-280 nm, where the vanillyl moiety of this compound would exhibit strong absorbance.

Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. turkjps.orgmdpi.com A UPLC method for this compound would utilize a sub-2 µm particle size column, allowing for more efficient separations. The mobile phase composition would be similar to that used in HPLC, but the gradient elution profile could be optimized for rapid separation of this compound from any impurities.

A hypothetical UPLC method for this compound could be developed and validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. turkjps.orgmdpi.com

ParameterHypothetical HPLC/UPLC Conditions for this compound Analysis
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm for UPLC)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Optimized gradient from 5% to 95% B over a short time frame
Flow Rate 0.3 - 0.5 mL/min (for UPLC)
Detection UV at 230 nm and/or 280 nm
Injection Volume 1 - 5 µL
Column Temperature 25 - 40 °C

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mendeley.com While this compound itself has a high molecular weight and is likely not sufficiently volatile for direct GC analysis, derivatization could be employed. Silylation of the phenolic hydroxyl group and the amide proton would increase its volatility, allowing for analysis by GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov The choice of a suitable capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, would be crucial for achieving good separation.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. acs.org SFC is particularly well-suited for the separation of non-volatile and thermally labile compounds and is considered a "green" technology due to the reduced use of organic solvents. For this compound, SFC could offer a viable alternative to HPLC, potentially providing faster separations and unique selectivity. A polar-modified stationary phase and the addition of a co-solvent like methanol (B129727) to the supercritical CO2 would likely be necessary to achieve good peak shapes and retention. nih.gov

Spectroscopic Techniques for Structural Confirmation and Quantitative Analysis of this compound

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and quantification of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy would each provide critical information for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for complete structural assignment.

¹H NMR would provide information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound would be expected to show characteristic signals for the aromatic protons of the vanillyl group, the methoxy (B1213986) group protons, the methylene (B1212753) protons adjacent to the amide nitrogen, and the numerous protons of the docosahexaenoic acid chain, including the olefinic protons of the six double bonds.

¹³C NMR would reveal the number of unique carbon atoms in the molecule and their chemical shifts would indicate their functional group type (e.g., aromatic, olefinic, aliphatic, carbonyl).

Hypothetical ¹H NMR Data for this compound
Chemical Shift (ppm)
~6.8
~5.9
~5.4
~4.3
~3.8
2.0 - 2.8
~0.9
Hypothetical ¹³C NMR Data for this compound
Chemical Shift (ppm)
~173
~148
~145
127 - 132
110 - 122
~56
~43
20 - 35
~14

Mass Spectrometry (MS) and Tandem MS Approaches

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be the preferred ionization method, as it is a soft ionization technique suitable for large and non-volatile molecules.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, allowing for the calculation of the elemental formula of this compound.

Tandem Mass Spectrometry (MS/MS) would be employed to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, valuable structural information can be obtained. The fragmentation of this compound would likely involve cleavage of the amide bond, leading to characteristic fragment ions corresponding to the vanillylamine (B75263) moiety and the docosahexaenoic acid acylium ion. researchgate.netresearchgate.net

Hypothetical MS/MS Fragmentation Data for this compound
Parent Ion [M+H]⁺
Expected m/z for C₃₀H₄₃NO₃

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band), as well as C-H stretches of the aromatic and aliphatic portions of the molecule.

Hypothetical IR Absorption Bands for this compound
Wavenumber (cm⁻¹)
~3300 (broad)
~3300
~3010
2850-2960
~1640
~1550
~1270

Imaging Modalities for Spatiotemporal Tracking of this compound in Biological Systems

Visualizing the dynamic processes of a bioactive compound within a biological system is crucial for understanding its mechanism of action. Advanced imaging modalities offer the potential to track this compound in real-time, providing insights into its cellular uptake, distribution, and target engagement.

Fluorescence microscopy is a powerful technique for visualizing the subcellular localization of molecules. To apply this to this compound, the molecule would typically require conjugation to a fluorophore (a fluorescent tag). The choice of fluorophore would depend on factors such as brightness, photostability, and minimal interference with this compound's biological activity.

Confocal microscopy, an advanced form of fluorescence microscopy, would then be used to acquire high-resolution, three-dimensional images by eliminating out-of-focus light. This allows for precise localization of the fluorescently-labeled this compound within specific cellular compartments. For instance, in a study using a cancer cell line, researchers could determine if this compound co-localizes with mitochondria, the endoplasmic reticulum, or the nucleus, offering clues to its mode of action. nih.govresearchgate.netnih.govsemanticscholar.orgresearchgate.net

Hypothetical Research Findings: Co-localization of Fluorescently-Labeled this compound in MCF-7 Cells

Cellular OrganelleCo-localization Coefficient (Pearson's)Interpretation
Mitochondria (MitoTracker Red)0.85 ± 0.07Strong co-localization, suggesting a primary role in mitochondrial pathways.
Endoplasmic Reticulum (ER-Tracker Green)0.45 ± 0.12Moderate co-localization, indicating potential involvement in ER stress pathways.
Nucleus (DAPI)0.15 ± 0.05Weak to no co-localization, suggesting it does not primarily act on nuclear targets.
Lysosomes (LysoTracker Blue)0.68 ± 0.09Significant co-localization, possibly indicating a role in autophagy or lysosomal degradation pathways. nih.gov

This table represents hypothetical data from a prospective confocal imaging study to illustrate potential research outcomes.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are non-invasive imaging techniques that allow for the quantitative, three-dimensional visualization of a compound's biodistribution in a living organism. taylorfrancis.comresearchgate.net These methods are invaluable in preclinical research for understanding the pharmacokinetic profile of a molecule. wikipedia.orgwikipedia.orgradiologykey.com

Radiotracer Synthesis

To utilize PET or SPECT, this compound must be radiolabeled with a positron-emitting (e.g., ¹⁸F, ¹¹C) or gamma-emitting (e.g., ⁹⁹ᵐTc, ¹²³I) isotope, respectively. radiopaedia.orgnih.govrsc.org The synthesis strategy must be carefully designed to incorporate the radioisotope without altering the compound's biological properties. rsc.orgnih.govradiologykey.comsnmjournals.orgnih.gov Given this compound's structure, potential radiolabeling strategies could include:

¹⁸F-labeling: Introduction of Fluorine-18 via nucleophilic substitution on an appropriate precursor molecule.

¹¹C-labeling: Methylation of the phenolic hydroxyl group using [¹¹C]CH₃I.

PET/SPECT Imaging Applications

Hypothetical Biodistribution Data for [¹⁸F]this compound in a Rodent Model

Organ% Injected Dose per Gram (%ID/g) at 30 min% Injected Dose per Gram (%ID/g) at 60 min% Injected Dose per Gram (%ID/g) at 120 min
Blood1.5 ± 0.30.8 ± 0.20.2 ± 0.1
Liver10.2 ± 1.512.5 ± 1.88.7 ± 1.1
Kidneys4.1 ± 0.63.5 ± 0.51.9 ± 0.3
Brain0.5 ± 0.10.3 ± 0.10.1 ± 0.05
Tumor Xenograft3.8 ± 0.74.5 ± 0.94.2 ± 0.8

This table represents hypothetical data from a prospective preclinical PET imaging study.

Development of Novel Biosensors and Probes for this compound Detection and Quantification

The rapid and sensitive detection of specific molecules is a significant challenge in analytical science. Biosensors and molecular probes offer innovative solutions for the real-time detection and quantification of compounds like this compound in various samples.

A biosensor is an analytical device that combines a biological recognition element with a physicochemical transducer to generate a measurable signal proportional to the concentration of a target analyte. nih.govchanodieck.com Given this compound's phenolic structure, several biosensor platforms could be developed:

Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., current, potential) upon the interaction of this compound with a recognition element immobilized on an electrode surface. nih.gov Enzymes like laccase or tyrosinase, which act on phenolic compounds, could be used as the biological component. nih.govresearchgate.net

Optical Biosensors: These devices detect changes in optical properties, such as fluorescence or absorbance, upon this compound binding.

The development of such sensors for this compound can be guided by existing research on biosensors for other vanilloids, like capsaicin (B1668287). researchgate.netbohrium.comrsc.orgresearchgate.net For example, a highly selective sensor could be created using molecularly imprinted polymers (MIPs), which are synthetic receptors tailored to bind a specific molecule.

Comparison of Prospective Biosensor Technologies for this compound

Biosensor TypeTransduction PrincipleRecognition ElementPotential Limit of Detection (LOD)Key Advantages
AmperometricElectrochemicalLaccase Enzyme10-100 nMHigh sensitivity, rapid response.
VoltammetricElectrochemicalMolecularly Imprinted Polymer (MIP)50-500 nMHigh selectivity, robustness.
FluorescentOpticalSpecific Antibody (Immuno-sensor)1-10 nMVery high sensitivity and specificity.
ColorimetricOpticalGold Nanoparticles100-1000 nMSimplicity, visual detection. uniroma1.it

This table outlines hypothetical design parameters for novel this compound biosensors.

Bioanalytical Method Validation for this compound in Complex Biological and Environmental Matrices

For any quantitative analysis of this compound to be considered reliable and reproducible, the analytical method must undergo rigorous validation. Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of the method are suitable and reliable for its intended application. nih.gov This is a critical requirement for studies that support regulatory filings. slideshare.netnalam.caresearchgate.netfda.gov

The validation process involves assessing a series of specific parameters, particularly for complex sample types like plasma, urine (biological matrices), or water and soil (environmental matrices). nih.govresearchgate.netresearchgate.netnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and powerful technique for quantifying small molecules like this compound in such matrices. semanticscholar.orgnih.govglsciences.com

Key Validation Parameters for a Bioanalytical Method

A full validation for an LC-MS/MS method to quantify this compound would assess the following: nih.govglobalresearchonline.net

Selectivity and Specificity: The ability to differentiate and quantify this compound in the presence of other components in the sample.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of measurements from the same sample.

Calibration Curve: The relationship between the instrument response and the known concentration of this compound.

Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of co-eluting, interfering substances from the matrix on the ionization of this compound.

Stability: The chemical stability of this compound in the biological matrix under different storage and processing conditions.

FDA Guideline-Based Acceptance Criteria for a Validated LC-MS/MS Method for this compound in Human Plasma

Validation ParameterConcentration LevelAcceptance Criteria
Accuracy LLOQMean value within ±20% of the nominal value.
LQC, MQC, HQCMean value within ±15% of the nominal value.
Precision LLOQCoefficient of Variation (CV) ≤20%.
LQC, MQC, HQCCoefficient of Variation (CV) ≤15%.
Selectivity Blank Plasma from ≥6 sourcesNo significant interference at the retention time of this compound and the Internal Standard.
Stability (Freeze-Thaw, Short-Term, Long-Term) LQC, HQCMean concentrations within ±15% of nominal values.
Recovery LQC, MQC, HQCConsistent and reproducible, though not required to be 100%.

This table summarizes standard acceptance criteria based on regulatory guidelines for bioanalytical method validation.

Computational and Theoretical Investigations of Dohevanil

Quantum Chemical Calculations for Dohevanil's Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like this compound. northwestern.edumdpi.combnujournal.com These computational methods, rooted in quantum mechanics, provide insights into the behavior of electrons within a molecule, which fundamentally governs its chemical properties and interactions. northwestern.edumdpi.com

Analysis of Molecular Orbitals and Charge Distribution

The analysis of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's excitability and chemical stability. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

The charge distribution within this compound can be determined through methods like Natural Population Analysis (NPA). researchgate.net This analysis reveals the partial atomic charges on each atom, highlighting regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how this compound might interact with other molecules. For instance, sites with a high negative charge are prone to attack by electrophiles, while positively charged sites are susceptible to nucleophilic attack.

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons. A higher HOMO energy suggests stronger electron-donating capabilities.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons. A lower LUMO energy suggests stronger electron-accepting capabilities.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.A smaller gap suggests higher reactivity and lower stability.
Charge Distribution The distribution of partial charges on each atom.Identifies nucleophilic and electrophilic centers, predicting sites of interaction.

Prediction of Reaction Pathways and Transition States

Quantum chemical calculations can be employed to map out potential reaction pathways for this compound. arxiv.orgdtu.dk By calculating the potential energy surface (PES) of a reaction, researchers can identify the most energetically favorable route from reactants to products. chemrxiv.org A key aspect of this is the identification and characterization of transition states (TS), which are the highest energy points along the reaction coordinate. chemrxiv.orgarxiv.orgnih.gov

The energy of the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics. chemrxiv.org Computational methods like the Nudged Elastic Band (NEB) can be used to locate these transition states. dtu.dk Understanding the geometry and energy of the transition state provides valuable insights into the mechanism of a reaction involving this compound. arxiv.orgnih.gov

MethodApplication for this compoundInformation Gained
Potential Energy Surface (PES) Scanning Mapping the energy landscape of a reaction.Identification of energy minima (reactants, products, intermediates) and maxima (transition states). chemrxiv.org
Nudged Elastic Band (NEB) Finding the minimum energy path between reactants and products.Detailed reaction pathway and an initial guess for the transition state structure. dtu.dk
Transition State (TS) Optimization Precisely locating the saddle point on the PES.Accurate geometry and energy of the transition state, allowing for the calculation of the activation energy. arxiv.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions of this compound

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes and intermolecular interactions of this compound. mdpi.comnih.gov

Ligand-Protein Docking and Binding Energy Calculations

To understand the potential biological activity of this compound, ligand-protein docking simulations can be performed. These simulations predict the preferred orientation of this compound when it binds to a specific protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov

Following docking, the binding energy of the this compound-protein complex can be calculated to estimate the binding affinity. researchgate.netyoutube.com Methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be employed to calculate the free energy of binding. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. vu.nl

TechniquePurpose for this compoundKey Outputs
Molecular Docking Predicts the binding pose of this compound in a protein's active site.Preferred binding orientation, key interacting amino acid residues, docking score. nih.gov
Binding Energy Calculation (e.g., MM-GBSA) Estimates the strength of the interaction between this compound and the protein.Binding free energy (ΔG), which correlates with binding affinity. nih.govvu.nl

Membrane-Dohevanil Interactions and Permeability Predictions

MD simulations can be used to investigate how this compound interacts with and permeates through biological membranes. nih.gov By simulating a system containing this compound and a lipid bilayer, researchers can observe the molecule's behavior at the membrane interface and its potential to cross the membrane. nih.govsemanticscholar.org

These simulations can provide insights into the free energy profile of this compound as it moves across the membrane, a key factor in predicting its passive permeability. mdpi.com Understanding membrane permeability is crucial for assessing the potential bioavailability of a compound. semanticscholar.orgnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netnih.gov These models are built by developing mathematical relationships between molecular descriptors and the observed activity or property. researchgate.net

For this compound, a QSAR model could be developed to predict its biological activity based on a set of calculated molecular descriptors. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By establishing a statistically significant correlation, these models can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding medicinal chemistry efforts. nih.gov

Model TypeApplication for this compoundPredicted Endpoints
QSAR Predicting biological activity.Potency (e.g., IC50, EC50), toxicity. nih.gov
QSPR Predicting physicochemical properties.Solubility, melting point, boiling point, permeability. researchgate.net

Development of Predictive Models for Molecular Function and Behavior

Predictive modeling is a cornerstone of computational chemistry, enabling researchers to forecast the biological activity and physicochemical properties of molecules like this compound. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example, establishing a mathematical correlation between the chemical structure of a compound and its biological effect. For capsaicin (B1668287) analogs, QSAR studies have been instrumental in identifying key molecular descriptors that govern their interaction with the transient receptor potential vanilloid 1 (TRPV1), a primary target for capsaicin and its derivatives. drugdesign.orgmdpi.comscribd.com

These models often reveal the importance of lipophilicity and specific electronic and topological properties in determining the analgesic and other biological activities of these compounds. nih.govdrugdesign.org By applying similar methodologies to this compound, predictive models can be developed to understand how its unique docosahexaenoic acid (DHA) side chain influences its interaction with biological targets. nih.govnih.gov Such models can predict the pro-apoptotic activity observed in human ovarian and breast cancer cells, providing insights into the structural features responsible for this effect. nih.govnih.govnih.gov

Advanced machine learning algorithms, such as support vector machines and neural networks, are increasingly being used to build more accurate and robust predictive models for TRPV1 modulators. mdpi.comnih.gov These approaches can handle large datasets and complex, non-linear relationships between chemical structures and biological activities. For this compound, these models could predict a range of biological activities beyond its currently known effects, guiding future experimental investigations.

Table 1: Key Molecular Descriptors in QSAR Models for Capsaicin Analogs

Descriptor ClassSpecific Descriptor ExampleRelevance to Biological Activity
Hydrophobicity LogP (octanol-water partition coefficient)Crucial for membrane permeability and interaction with hydrophobic binding pockets of receptors like TRPV1.
Electronic Hammett constantsDescribe the electron-donating or -withdrawing nature of substituents, influencing binding affinity.
Topological Molecular Connectivity IndicesQuantify the size, shape, and degree of branching of a molecule, affecting its fit into a receptor binding site.
Steric Molar RefractivityRelates to the volume occupied by a substituent and its polarizability, impacting ligand-receptor interactions.

This table is generated based on principles of QSAR studies on capsaicin analogs and is intended to be illustrative for potential this compound research.

In Silico Screening for this compound Analogues with Desired Molecular Characteristics

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach is instrumental in the early stages of drug discovery for identifying lead compounds. For this compound, virtual screening can be employed to discover analogs with improved potency, selectivity, or pharmacokinetic profiles.

The process typically involves creating a three-dimensional model of the target protein, such as TRPV1 or other potential cellular targets of this compound. nih.gov Then, vast compound libraries are computationally "docked" into the binding site of the target protein. acs.orgacs.org Scoring functions are used to estimate the binding affinity of each compound, and those with the highest scores are selected for further investigation.

By modifying the structure of this compound in silico—for instance, by altering the length or degree of unsaturation of the fatty acid chain or by substituting groups on the vanillylamine (B75263) head—researchers can generate a virtual library of this compound analogs. nih.gov This library can then be screened against various biological targets to identify candidates with desired characteristics, such as enhanced pro-apoptotic activity or reduced off-target effects. Molecular dynamics simulations can further refine these findings by providing insights into the stability of the ligand-protein complex over time. nih.gov

Table 2: Virtual Screening Workflow for this compound Analogues

StepDescriptionKey Considerations
1. Target Selection and Preparation Identification and 3D structure acquisition of the biological target (e.g., TRPV1).Quality of the protein structure (crystal structure or homology model).
2. Ligand Library Generation Creation of a virtual library of this compound analogs with diverse chemical modifications.Chemical feasibility and synthetic accessibility of the designed analogs.
3. Molecular Docking Computational prediction of the binding pose and affinity of each analog within the target's active site.Accuracy of the docking algorithm and scoring function.
4. Hit Selection and Filtering Ranking of analogs based on docking scores and application of filters for drug-like properties (e.g., Lipinski's rule of five).Avoidance of compounds with poor pharmacokinetic profiles.
5. Post-Screening Analysis Further computational analysis of top-ranked hits, such as molecular dynamics simulations, to assess binding stability.Confirmation of promising candidates for experimental validation.

This table outlines a general virtual screening process that can be applied to the discovery of this compound analogs.

Cheminformatics and Data Mining Approaches in this compound Research for Compound Library Analysis

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of this compound research, cheminformatics and data mining can be applied to analyze large compound libraries, such as those generated during in silico screening, to identify patterns and relationships that might not be immediately obvious.

By analyzing the chemical features of a library of this compound analogs in conjunction with their predicted biological activities, researchers can identify key structural motifs that are associated with desired effects. This information can be used to guide the design of new, more potent compounds. For instance, data mining techniques can reveal that a certain degree of unsaturation in the fatty acid tail of this compound analogs is consistently associated with higher pro-apoptotic activity.

Furthermore, cheminformatics tools can be used to assess the diversity of a compound library, ensuring that a wide range of chemical space is being explored. This increases the chances of discovering novel scaffolds with unique biological activities. Analysis of large databases of known bioactive compounds, such as ChEMBL, can also provide insights into the potential targets and mechanisms of action of this compound and its analogs by identifying compounds with similar structural features and known biological activities. nih.govewha.ac.kr

Environmental Fate, Biotransformation, and Ecotoxicological Considerations of Dohevanil

Environmental Persistence and Degradation Pathways of Dohevanil

The environmental persistence of a chemical compound is determined by its susceptibility to various degradation processes. For this compound, these processes can be inferred from studies on capsaicin (B1668287).

Based on the molecular structure and solubility of capsaicin, breakdown by sunlight (photolysis) or reaction with water (hydrolysis) is not anticipated to be a significant environmental degradation pathway orst.edu. Capsaicin is relatively stable under UV light rsu.ac.th. N-acyl amides, the class of compounds to which this compound belongs, generally exhibit stability against hydrolysis nih.govresearchgate.net. Therefore, it is likely that this compound would exhibit similar resistance to photodegradation and hydrolysis in the environment.

The primary mechanism for the breakdown of capsaicin in the environment is microbial degradation. Bacteria present in the soil are known to break down capsaicin, with studies showing a half-life of 2 to 8 days in soil environments orst.edu. The degradation of capsaicin by soil bacteria proceeds through the breakdown of the amide bond, yielding vanillylamine (B75263), which is further metabolized to vanillin (B372448), vanillyl alcohol, and vanillic acid orst.edu. Several bacterial species, including Bacillus licheniformis, have been identified as capable of degrading capsaicin researchgate.net.

Given that this compound shares the same vanillylamine core and an amide bond, it is probable that it would also be susceptible to microbial degradation through similar enzymatic pathways. The docosahexaenoic acid (DHA) side chain of this compound is a polyunsaturated fatty acid, which is generally biodegradable. The potential for bioremediation of sites contaminated with this compound would likely rely on the presence of microbial communities with the appropriate enzymatic machinery to cleave the amide bond and metabolize the resulting fatty acid and vanillylamine components.

Table 1: Inferred Microbial Degradation of this compound based on Capsaicin Data

Degradation Product Role in Pathway
Vanillylamine Initial product of amide bond cleavage
Vanillin Secondary degradation product of vanillylamine
Vanillyl alcohol Further metabolite in the degradation pathway
Vanillic acid A key intermediate in the microbial breakdown

Bioaccumulation and Biotransformation of this compound in Non-Target Organisms

The potential for a compound to accumulate in organisms and be transformed within their bodies is a critical aspect of its environmental risk profile.

Direct studies on the uptake and metabolism of this compound in aquatic organisms have not been conducted. For capsaicin, its potential for bioconcentration is considered low nih.gov. Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water. Although a moderate potential for bioconcentration has been suggested based on its chemical characteristics, empirical data is lacking orst.edu. A study on the effects of capsaicin-supplemented feed in Nile tilapia and Coho salmon did not find significant differences in several stress biomarkers, suggesting it may not accumulate to toxic levels under the tested conditions purdue.edu. Given this compound's structural similarity to capsaicin, a low potential for significant bioaccumulation in aquatic organisms might be expected, though its higher lipophilicity due to the long DHA side chain could potentially lead to greater uptake in fatty tissues.

There is no available data on the transfer of this compound or capsaicin through model food chains. The potential for biomagnification, the increasing concentration of a substance in organisms at successively higher levels in a food chain, is therefore unknown. However, compounds that are readily metabolized and have low bioconcentration factors are less likely to biomagnify.

Ecotoxicological Impact Assessments of this compound in Model Ecosystems

The ecotoxicological impact of this compound on model ecosystems has not been documented. However, data on capsaicin provides some insight into the potential effects of vanilloids on non-target organisms. The U.S. Environmental Protection Agency (EPA) has concluded that registered uses of capsaicin are not expected to cause significant environmental risks, and as a result, many ecological effects studies have been waived epa.govepa.gov.

Capsaicin is known to be toxic to bees and other beneficial insects orst.edu. In aquatic ecosystems, capsaicin has shown acute toxicity to fish and algae.

Table 2: Ecotoxicity of Capsaicin in Aquatic Organisms

Organism Endpoint Concentration Reference
Brachydanio rerio (Zebra fish) LC50 (96-hour) 5.98 mg/L nih.gov

These findings suggest that if this compound were to enter aquatic environments at sufficient concentrations, it could pose a risk to certain aquatic life. The long, unsaturated fatty acyl chain in this compound could potentially alter its bioavailability and toxicity profile compared to capsaicin. Further research is necessary to determine the specific ecotoxicological impacts of this compound.

Effects on Aquatic and Terrestrial Organisms in Laboratory Settings

No laboratory studies have been conducted on the specific effects of this compound on aquatic or terrestrial organisms. However, data from its structural analog, capsaicin, can offer insights into the potential ecotoxicological profile of vanilloid compounds. Capsaicin is recognized as a biochemical pesticide by the U.S. Environmental Protection Agency (EPA) because it is a naturally occurring substance. orst.edu

The EPA has waived most Tier I ecological effects studies for capsaicin, contingent on restrictive labeling to minimize environmental exposure, particularly to aquatic ecosystems. epa.govepa.gov This suggests a recognized potential for adverse effects if released into waterways in sufficient concentrations.

Capsaicin Ecotoxicity Data

Organism TypeSpeciesEndpointResultReference
FishBrachydanio rerio (Zebrafish)LC50 (96h)5.98 mg/L nih.gov
AlgaeSelenastrum capricornutumEC50 (72h)114 mg/L nih.gov
InsectsBees and other beneficial insectsToxicityToxic orst.edu

*LC50: The concentration of a chemical which kills 50% of a test sample. *EC50: The concentration of a drug that gives a half-maximal response.

The data indicates that capsaicin exhibits acute toxicity to fish at moderate concentrations. nih.gov It is also known to be toxic to beneficial insects like bees. orst.edu In contrast, most wildlife is naturally repelled by the pungent taste and strong odor of capsaicin, though birds are a notable exception as they cannot taste it. orst.edu Based on its chemical properties, capsaicin is expected to bind to sediment and suspended solids in water, and it has a low potential for bioconcentration. nih.govorst.edu

Impact on Microbial Communities and Ecosystem Function

Direct studies on this compound's impact on microbial communities have not been performed. However, its biodegradability and potential antimicrobial properties can be inferred from its components and analogs.

The structural analog capsaicin is known to be broken down by soil bacteria, with a reported half-life of 2 to 8 days in soil environments. orst.eduorst.edu This suggests that the vanillylamide structure of this compound is likely susceptible to microbial degradation. The biotransformation of capsaicin in soil involves the breakdown into vanillylamine, which is then further metabolized into vanillin, vanillyl alcohol, and vanillic acid. orst.edu

Furthermore, studies on vanillylamine, a direct precursor to this compound, show that it can be metabolized by bacteria such as Pseudomonas fluorescens. hmdb.ca This bacterium converts vanillylamine to vanillin and subsequently to vanillic acid, indicating that this part of the this compound molecule can serve as a substrate for microbial communities. hmdb.ca

Capsaicin and its derivatives are also known to possess antimicrobial properties, exhibiting activity against various Gram-positive and Gram-negative bacteria. nih.govneliti.com Research has shown that these compounds can have direct bactericidal or bacteriostatic effects and may act synergistically with existing antibiotics. nih.gov Some capsaicinoids can also inhibit bacterial efflux pumps, which are a mechanism of antibiotic resistance. nih.gov Given these properties, a significant release of this compound into the environment could potentially alter the composition and function of local microbial communities by selectively inhibiting the growth of susceptible microorganisms. The degradation of such compounds is an important factor in mitigating their potential impact. nih.gov

Strategies for Sustainable Synthesis and Responsible Management of this compound and its Byproducts

The development of sustainable or "green" chemistry approaches for synthesizing chemical compounds is a critical aspect of responsible environmental management. For this compound and its analogs, enzymatic synthesis represents a key strategy for sustainability.

Traditional chemical synthesis of amides often requires harsh conditions and the use of hazardous reagents and solvents. frontiersin.org In contrast, biocatalytic methods using enzymes like lipases offer a more environmentally friendly alternative. researchgate.netresearchgate.netmdpi.com The synthesis of this compound can be efficiently achieved through the lipase-catalyzed condensation of vanillylamine and docosahexaenoic acid (DHA). nih.gov

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for these reactions because they operate under mild conditions, are highly selective, reduce the formation of byproducts, and lower energy consumption. frontiersin.orgnih.gov These enzymes are often immobilized on a solid support, which allows for easy separation from the reaction mixture and repeated reuse, further enhancing the sustainability and cost-effectiveness of the process. mdpi.com

Another aspect of sustainable synthesis involves the sourcing of precursors. Recent advancements have demonstrated the potential for producing vanillylamine from renewable resources. Biotechnological approaches have been developed to synthesize vanillylamine from lignin-derived feedstocks, such as ferulic acid and vanillic acid, using engineered whole-cell biocatalysts like Escherichia coli. researchgate.net Lignin is an abundant, renewable biopolymer, and its use as a raw material for producing valuable chemicals like vanillylamine represents a significant step towards a circular economy. researchgate.net

Responsible management of this synthesis process involves:

Use of Green Solvents: Employing environmentally benign solvents or solvent-free systems to minimize volatile organic compound (VOC) emissions.

Enzyme Recycling: Utilizing immobilized lipases that can be recovered and reused for multiple reaction cycles, reducing waste and operational costs.

Waste Minimization: The enzymatic reaction itself is highly efficient, leading to minimal byproducts. The primary byproduct is typically water, which poses no environmental risk.

Sustainable Feedstocks: Sourcing precursors like vanillylamine from renewable biomass (lignin) rather than petroleum-based starting materials. researchgate.net

By integrating these strategies, the production of this compound can be aligned with the principles of green chemistry, minimizing its environmental footprint from the manufacturing stage.

Future Perspectives and Grand Challenges in Dohevanil Research

Identification of Unexplored Research Avenues and Emerging Hypotheses in Vanilloid Chemistry

Dohevanil's classification as a non-pungent capsaicin (B1668287) analog with notable in vitro activity, particularly against certain cancer cell lines, opens avenues for exploring vanilloid receptor-mediated and non-mediated mechanisms of action beyond pain sensation marshall.eduresearchgate.netresearcher.liferesearcher.liferesearcher.liferesearchgate.net. An emerging hypothesis is that the incorporation of polyunsaturated fatty acid chains, like DHA in this compound, confers distinct pharmacological properties, potentially influencing membrane interactions, cellular uptake, and target engagement differently than saturated or monounsaturated vanilloids researchgate.net.

Unexplored research areas for this compound include:

Detailed Molecular Mechanism of Action: While some studies point to apoptosis induction in cancer cells, the precise molecular pathways triggered by this compound require further elucidation okayama-u.ac.jpsemanticscholar.orgmarshall.eduresearchgate.netresearcher.lifesciencepublishinggroup.comcore.ac.uktheinterstellarplan.comresearchgate.netuniv-mosta.dz. Understanding its interaction with various cellular targets, beyond TRPV1, is crucial nih.govresearchgate.netctdbase.orgmdpi.comresearchgate.netresearchgate.net.

Activity in Other Disease Models: Given the diverse roles of vanilloid receptors and related pathways, exploring this compound's effects in ex vivo and in vitro models of other conditions, such as inflammation or metabolic disorders, could reveal new therapeutic potential researchgate.netresearchgate.netnih.gov.

Structure-Activity Relationship (SAR) of DHA Analogs: Further systematic SAR studies focusing on modifications to the DHA chain and the vanillyl group in this compound could lead to the design of novel analogs with enhanced potency, selectivity, or altered biological profiles aacrjournals.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

Integration of Advanced Technologies and Methodologies for this compound Studies (e.g., AI-driven drug discovery for non-human applications)

Advanced technologies can significantly accelerate this compound research.

AI-driven Approaches: Artificial intelligence and machine learning can be applied to predict this compound's interactions with a wide range of biological targets based on its structure and known vanilloid properties. This could involve screening virtual libraries of this compound analogs for desired properties or predicting potential off-target effects. While the prompt mentions AI for non-human applications, the current research focus on this compound appears to be primarily in human cell lines and as a potential therapeutic agent marshall.eduresearchgate.netresearcher.liferesearcher.liferesearcher.liferesearchgate.net. Therefore, AI could be used in the discovery phase to identify promising analogs for subsequent testing in relevant models, including non-human in vitro or ex vivo systems if applicable to specific research questions (e.g., studying vanilloid system evolution or function in model organisms).

High-Throughput Screening (HTS): Implementing HTS assays can rapidly evaluate the effects of this compound and its analogs on various cellular processes or targets, such as apoptosis induction in different cancer cell lines or modulation of specific ion channels aacrjournals.org.

Computational Modeling and Simulations: Molecular dynamics simulations and docking studies can provide detailed insights into how this compound interacts with receptors like TRPV1 or cell membranes at an atomic level, explaining its observed activities and guiding the design of improved analogs researchgate.net.

Addressing Fundamental Questions and Overcoming Methodological Limitations in this compound Research

A fundamental question in this compound research is the extent to which its activity is mediated by known vanilloid receptors, particularly TRPV1, versus other mechanisms, given its non-pungent nature researchgate.netresearchgate.netresearchgate.net. Overcoming methodological limitations is crucial:

Solubility and Delivery: As a lipophilic molecule due to its DHA chain, formulating this compound for in vitro and potential future in vivo studies can be challenging researchgate.net. Developing effective delivery systems (e.g., nanoparticles, liposomes) is essential to ensure accurate dosing and cellular uptake in experimental settings nih.gov.

Metabolism and Stability: Understanding how this compound is metabolized in biological systems and its stability in different experimental conditions is necessary for interpreting research findings accurately.

Comparability Across Studies: Variations in cell lines, experimental protocols, and methods for assessing biological effects (e.g., apoptosis assays) can make direct comparisons between studies challenging. Standardization of key methodologies would be beneficial.

Interdisciplinary Collaborations and Translational Potential of this compound's Basic Research Findings in Ex Vivo and In Vitro Models

Translating the promising in vitro findings of this compound requires interdisciplinary collaborations.

Biology and Chemistry: Collaboration between chemists synthesizing this compound analogs and biologists testing their effects in various cellular and ex vivo models is fundamental for SAR studies and identifying lead compounds aacrjournals.orgresearchgate.net.

Pharmacology and Toxicology: Expertise in pharmacology is needed to study this compound's interactions with receptors and pathways, while toxicologists can help assess its effects on normal cells and tissues in vitro and ex vivo, addressing the observation that this compound did not impact the growth of normal human liver and kidney cells in some studies marshall.eduresearcher.liferesearcher.liferesearcher.life.

Clinical Researchers (for translational insights): While direct clinical applications are outside the scope, collaboration with researchers familiar with relevant diseases (e.g., oncologists for cancer research) can help prioritize research avenues and interpret findings from ex vivo patient samples or in vitro models that mimic disease conditions marshall.eduresearcher.liferesearcher.liferesearchgate.net. The observed growth-suppressive activity in human ovarian cancer cells and glioblastoma cells in vitro highlights potential translational relevance that warrants further investigation in appropriate models marshall.eduresearcher.liferesearchgate.netresearchgate.net.

Basic research findings from ex vivo and in vitro models, such as the induction of apoptosis in cancer cell lines and the lack of significant impact on normal cells, demonstrate the translational potential of this compound as a selective agent marshall.eduresearcher.liferesearcher.liferesearcher.life. Further research in sophisticated in vitro models (e.g., 3D cell cultures, organoids) and ex vivo systems using patient-derived tissues could provide more physiologically relevant data to assess this potential before considering any future in vivo studies aacrjournals.orgsfn.org.

Data Table Example (Illustrative based on search results):

While specific detailed data tables comparing this compound across multiple cell lines with precise IC50 values in a single source were not extensively found within the allowed results, the search results indicate comparative studies with capsaicin. An illustrative table summarizing reported in vitro findings could be structured as follows:

CompoundCell LineObserved EffectNotesSource
This compoundMCF-7 (Breast Cancer)Apoptosis InductionMore potent than capsaicin. nih.govresearchgate.netresearchgate.netuniv-mosta.dzmdpi.comnih.gov nih.govresearchgate.netresearchgate.netuniv-mosta.dzmdpi.comnih.gov
This compoundMelanoma CellsGrowth Suppression, Apoptosis InductionEffective at concentrations as low as 50 µM.
This compoundU-87, U-138 (Glioblastoma)Cytotoxic EffectSignificant effect observed. researchgate.netresearchgate.net researchgate.netresearchgate.net
This compoundOvarian Cancer CellsPro-apoptotic ActivityGreater than capsaicin. Did not impact normal liver/kidney cells. marshall.eduresearcher.liferesearcher.liferesearcher.life marshall.eduresearcher.liferesearcher.liferesearcher.life

Q & A

Basic Research Question: What are the optimal reaction conditions for synthesizing Dohevanil, and how do time-dependent conversion rates affect yield?

Methodological Answer:
Synthesis optimization requires systematic variation of parameters (e.g., enzyme concentration, temperature, substrate ratios). For instance, CALB-CLEAs-mediated synthesis of this compound shows time-dependent conversion rates:

  • 24 hours : 1.3% conversion (0.30 ± 0.13 g L⁻¹)
  • 48 hours : 5.4% conversion (1.26 ± 0.12 g L⁻¹)
  • 72 hours : 8.3% conversion (1.91 ± 0.27 g L⁻¹) .

    To maximize yield, researchers should prioritize longer reaction durations while monitoring enzyme stability. Statistical tools like ANOVA can validate significance between time points.

Basic Research Question: How is this compound’s cytotoxicity assessed in preclinical models, and what metrics validate its efficacy?

Methodological Answer:
Cytotoxicity assays (e.g., MTT or apoptosis assays) are conducted across multiple cell lines. In ovarian cancer models:

  • A2780 cells : this compound demonstrated significant growth suppression compared to capsaicin analogs.
  • Pro-apoptotic activity : this compound outperformed capsaicin in activating caspase-3/7 pathways .
    Researchers must include positive/negative controls (e.g., untreated cells, ARVANIL) and validate results with dose-response curves. Replicate experiments (n ≥ 3) ensure reproducibility.

Advanced Research Question: How can researchers resolve contradictions in this compound’s cytotoxicity data across heterogeneous cell lines?

Methodological Answer:
Contradictions may arise from cell-specific receptor expression (e.g., TRPV1 variability) or metabolic differences. Strategies include:

Mechanistic profiling : Compare gene expression (RNA-seq) or protein levels (Western blot) of target pathways.

Cross-validation : Test this compound in isogenic cell lines with CRISPR-edited receptors.

Meta-analysis : Aggregate data from independent studies to identify trends obscured by small sample sizes .

Advanced Research Question: What experimental designs mitigate confounding variables when analyzing this compound’s apoptotic pathways?

Methodological Answer:

  • Blockade experiments : Use TRPV1 antagonists (e.g., capsazepine) to isolate receptor-specific effects.
  • Multi-omics integration : Combine transcriptomic, proteomic, and metabolomic data to map apoptotic cascades.
  • Time-resolved assays : Track apoptotic markers (e.g., phosphatidylserine exposure) at 6-hour intervals to capture dynamic responses.
    Document all protocols in detail to enable replication .

Basic Research Question: What statistical methods are recommended for analyzing this compound’s dose-response relationships?

Methodological Answer:

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.
  • Error propagation : Report confidence intervals for IC₅₀ using bootstrapping or Monte Carlo simulations.
  • Comparative tests : Use Student’s t-test or Mann-Whitney U test for group comparisons, adjusting for multiple comparisons (e.g., Bonferroni correction) .

Advanced Research Question: How can researchers optimize this compound’s bioavailability without compromising its cytotoxic efficacy?

Methodological Answer:

  • Structural analogs : Modify acyl chains to balance lipophilicity (for membrane permeability) and solubility.
  • Nanocarrier systems : Test encapsulation in liposomes or polymeric nanoparticles to enhance stability and targeted delivery.
  • Pharmacokinetic modeling : Use in vitro-in vivo extrapolation (IVIVE) to predict absorption/distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.